molecular formula C22H30Cl2N2O5 B2898327 Methyl 4-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)benzoate dihydrochloride CAS No. 1216406-30-2

Methyl 4-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)benzoate dihydrochloride

Cat. No. B2898327
CAS RN: 1216406-30-2
M. Wt: 473.39
InChI Key: PVEVZZIQVAQAFO-UHFFFAOYSA-N
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Description

“Methyl 4-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)benzoate dihydrochloride” is a chemical compound with the molecular formula C22H30Cl2N2O5. It is a complex organic compound that contains several functional groups, including a methoxy group, a piperazine ring, and a benzoate ester .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: COc1ccccc1N2CCN(CC2)CC(COc3ccc(cc3)C(=O)OC)O . This indicates the presence of a methoxyphenyl group attached to a piperazine ring, which is further connected to a benzoate ester via a propoxy linker .

Scientific Research Applications

Antimicrobial Activities

Research on related chemical structures has shown potential antimicrobial activities. Compounds synthesized from similar structural frameworks, involving piperazine derivatives, have demonstrated good to moderate activities against various microorganisms. These findings suggest that derivatives of Methyl 4-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)benzoate dihydrochloride could be explored for antimicrobial applications, expanding the scope of this chemical compound in addressing resistant microbial strains (Bektaş et al., 2007).

Analgesic and Anti-inflammatory Agents

Novel compounds derived from similar chemical scaffolds have shown significant analgesic and anti-inflammatory activities. These compounds have been tested for their efficacy in inhibiting cyclooxygenase enzymes (COX-1/COX-2), showing high inhibitory activity and potential as therapeutic agents for inflammation and pain management. This suggests that Methyl 4-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)benzoate dihydrochloride and its derivatives could be valuable in developing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).

Pharmacodynamics and Steroid 5alpha-Reductase Inhibition

The pharmacodynamic properties of compounds with structural similarities have been investigated, showing steroid 5alpha-reductase inhibitory effects. These studies provide insights into the potential of Methyl 4-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)benzoate dihydrochloride derivatives in treating conditions associated with steroid metabolism, such as benign prostatic hyperplasia or androgenetic alopecia. The detailed pharmacodynamic analysis helps in understanding the therapeutic potential and the mechanism of action of these compounds (Furuta et al., 2001).

Antibacterial Evaluation of Novel Compounds

In the context of discovering new antibacterial agents, derivatives of this chemical compound have been synthesized and evaluated against various bacterial strains. The studies conducted offer promising results, indicating that these novel compounds possess mild to moderate antibacterial activity. This opens up new avenues for the application of Methyl 4-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)benzoate dihydrochloride in developing antibacterial agents that could contribute to combating antibiotic resistance (Soliman et al., 2023).

properties

IUPAC Name

methyl 4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]benzoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5.2ClH/c1-27-21-6-4-3-5-20(21)24-13-11-23(12-14-24)15-18(25)16-29-19-9-7-17(8-10-19)22(26)28-2;;/h3-10,18,25H,11-16H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEVZZIQVAQAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)OC)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)benzoate dihydrochloride

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